molecular formula C20H23ClN2O3S B2884682 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone CAS No. 2034459-08-8

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone

Cat. No. B2884682
CAS RN: 2034459-08-8
M. Wt: 406.93
InChI Key: ZQLYSXMQBWZBPD-UHFFFAOYSA-N
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Description

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-(dimethylamino)phenyl)methanone is a useful research compound. Its molecular formula is C20H23ClN2O3S and its molecular weight is 406.93. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Pharmacological Properties

The synthesis and pharmacological properties of related compounds to the specified chemical have been studied. For instance, Matsuo, Taniguchi, and Ueda (1982) explored the synthesis of 7-chloro-5-(2-chlorophenyl)-2-(2-dimethylaminoethylthio)-3H-1, 4-benzodiazepine and related compounds, highlighting their similar effects to diazepam in causing taming and anticonvulsant effects in mice (Matsuo, Taniguchi, & Ueda, 1982).

2. Photochemical Electron-Transfer Reactions

Mattes and Farid (1986) investigated the photochemical electron-transfer reactions of 1,1-diarylethylenes, which are structurally similar to the specified compound. Their research contributes to understanding the reactivity of these compounds under photoexcited conditions (Mattes & Farid, 1986).

3. Clathrate Formation and Molecular Interactions

The role of edge-to-face interaction between aromatic rings in clathrate formation of related derivatives has been studied by Eto et al. (2011). This research provides insights into the molecular interactions and structural features of similar compounds (Eto et al., 2011).

4. N-Protecting Group Studies

Research by Grunder-Klotz and Ehrhardt (1991) on using the 3,4-dimethoxybenzyl group as an N-protecting group for 1,2-thiazetidine 1,1-dioxide derivatives relates to the structural modification and protection of compounds similar to the specified chemical (Grunder-Klotz & Ehrhardt, 1991).

5. Catalytic Hydrogenations

The use of Ir(I) complexes with similar compounds in catalytic hydrogenations was explored by Guerriero et al. (2011). This study adds to the understanding of the catalytic potential of such compounds in organic synthesis (Guerriero et al., 2011).

6. Spectroscopic and Quantum Chemical Studies

Shahana and Yardily (2020) carried out spectroscopic characterization and quantum chemical studies on structurally similar compounds. Their research provides valuable information on the molecular structure and properties of these compounds (Shahana & Yardily, 2020).

properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-[3-(dimethylamino)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-22(2)16-7-5-6-15(14-16)20(24)23-11-10-19(27(25,26)13-12-23)17-8-3-4-9-18(17)21/h3-9,14,19H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLYSXMQBWZBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.